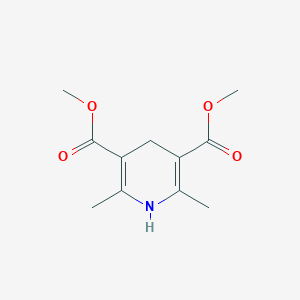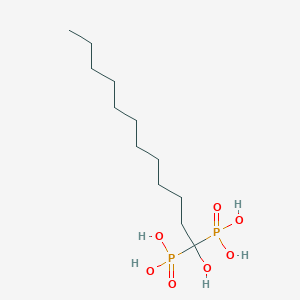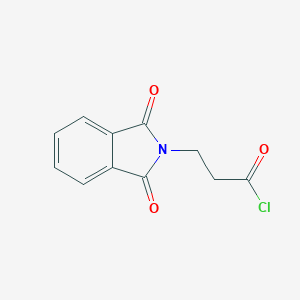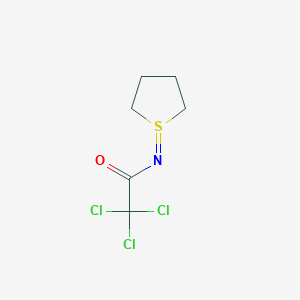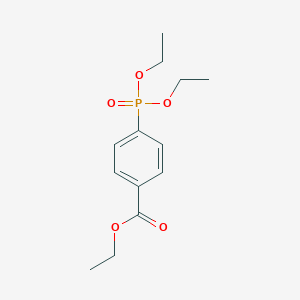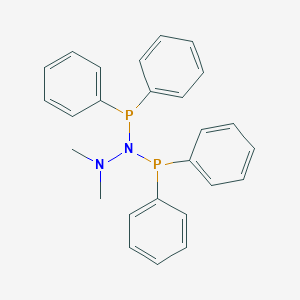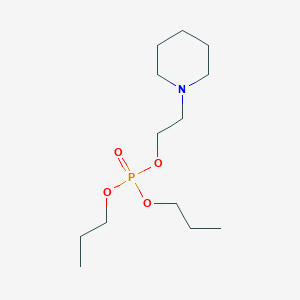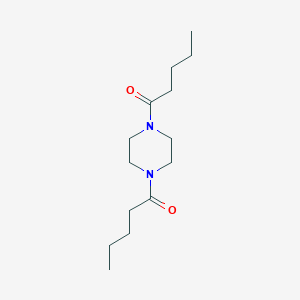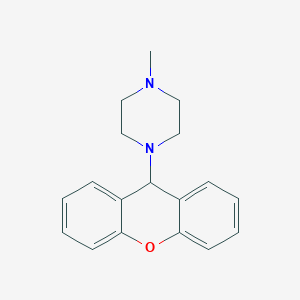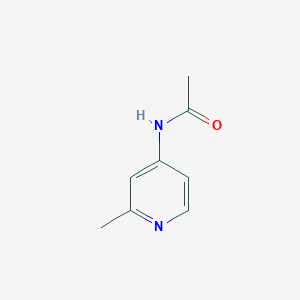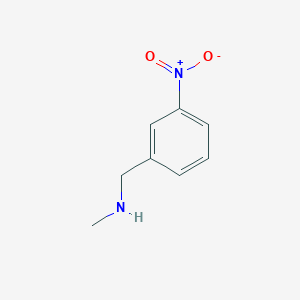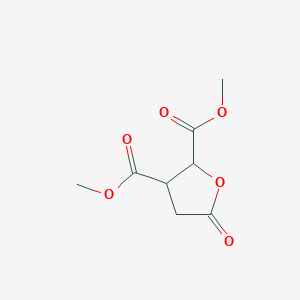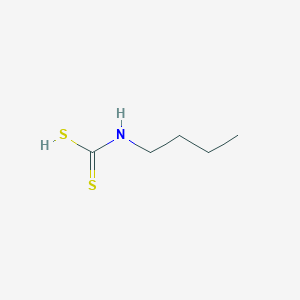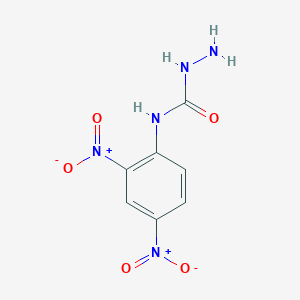
Semicarbazide, 4-(2,4-dinitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semicarbazide, 4-(2,4-dinitrophenyl)-, also known as DNPS, is a chemical compound that has been widely used in scientific research for various purposes. It is a derivative of semicarbazide, which is a white crystalline powder that is soluble in water and ethanol. DNPS is a yellow crystalline powder that is slightly soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of Semicarbazide, 4-(2,4-dinitrophenyl)- involves the formation of a hydrazone derivative with carbonyl compounds. This reaction is highly specific and can be used to detect a wide range of carbonyl compounds.
Effets Biochimiques Et Physiologiques
Semicarbazide, 4-(2,4-dinitrophenyl)- has no known biochemical or physiological effects on living organisms. It is not toxic and does not interact with any biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Semicarbazide, 4-(2,4-dinitrophenyl)- in lab experiments is its high specificity for carbonyl compounds. This makes it a valuable tool for the detection and quantification of these compounds in biological samples. However, Semicarbazide, 4-(2,4-dinitrophenyl)- is not suitable for the detection of carbonyl compounds that do not react with hydrazine derivatives. Additionally, the reaction between Semicarbazide, 4-(2,4-dinitrophenyl)- and carbonyl compounds is not instantaneous and requires a certain amount of time to reach completion.
Orientations Futures
There are several future directions for the use of Semicarbazide, 4-(2,4-dinitrophenyl)- in scientific research. One potential application is in the development of new methods for the detection and quantification of carbonyl compounds in biological samples. Another potential application is in the development of new reagents for the detection of amino acids and proteins. Additionally, Semicarbazide, 4-(2,4-dinitrophenyl)- could be used in the development of new analytical techniques for the analysis of complex biological samples.
Méthodes De Synthèse
Semicarbazide, 4-(2,4-dinitrophenyl)- can be synthesized by the reaction of semicarbazide with 2,4-dinitrophenylhydrazine. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Semicarbazide, 4-(2,4-dinitrophenyl)- has been used in scientific research for various purposes, including the detection of carbonyl compounds and the determination of the concentration of aldehydes and ketones in biological samples. It has also been used as a reagent for the detection of amino acids and proteins.
Propriétés
Numéro CAS |
18345-18-1 |
|---|---|
Nom du produit |
Semicarbazide, 4-(2,4-dinitrophenyl)- |
Formule moléculaire |
C7H7N5O5 |
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
1-amino-3-(2,4-dinitrophenyl)urea |
InChI |
InChI=1S/C7H7N5O5/c8-10-7(13)9-5-2-1-4(11(14)15)3-6(5)12(16)17/h1-3H,8H2,(H2,9,10,13) |
Clé InChI |
GVQACLHWNTVJSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)NN |
Autres numéros CAS |
18345-18-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



